molecular formula C15H19FO4 B6598479 1,3-diethyl 2-[(3-fluorophenyl)methyl]-2-methylpropanedioate CAS No. 1443980-96-8

1,3-diethyl 2-[(3-fluorophenyl)methyl]-2-methylpropanedioate

Cat. No. B6598479
CAS RN: 1443980-96-8
M. Wt: 282.31 g/mol
InChI Key: BVUAMFMREMKACT-UHFFFAOYSA-N
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Description

1,3-Diethyl 2-[(3-fluorophenyl)methyl]-2-methylpropanedioate is an organic compound belonging to the class of alkenes. It is a colorless liquid with a low melting point. It is a valuable intermediate in the synthesis of a variety of compounds, including pharmaceuticals, dyes, and polymers. This compound has been extensively studied for its potential use in laboratory experiments and for its potential applications in scientific research.

Mechanism of Action

The mechanism of action of 1,3-diethyl 2-[(3-fluorophenyl)methyl]-2-methylpropanedioate is not entirely understood. However, it is believed that the compound binds to certain proteins in the body, which then interact with other proteins and enzymes. This interaction can lead to changes in the activity of certain enzymes, which can have an effect on the biochemical and physiological processes in the body.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1,3-diethyl 2-[(3-fluorophenyl)methyl]-2-methylpropanedioate are not fully understood. However, it is believed that the compound can affect several biochemical pathways, including those involved in the metabolism of carbohydrates and lipids. Additionally, it has been suggested that this compound may have anti-inflammatory and antioxidant effects.

Advantages and Limitations for Lab Experiments

1,3-Diethyl 2-[(3-fluorophenyl)methyl]-2-methylpropanedioate is an easily synthesized compound with a low melting point, making it suitable for use in a variety of laboratory experiments. Additionally, this compound is relatively stable and can be stored for long periods of time. However, this compound is toxic and should be handled with caution when used in laboratory experiments.

Future Directions

1,3-Diethyl 2-[(3-fluorophenyl)methyl]-2-methylpropanedioate has potential applications in drug discovery, materials science, and biochemistry. In the future, research should focus on further understanding the biochemical and physiological effects of this compound, as well as its potential applications in drug discovery and materials science. Additionally, further research should be conducted to explore the potential use of this compound in the development of new materials for medical devices. Finally, research should be conducted to investigate the potential of this compound as an anti-inflammatory and antioxidant agent.

Synthesis Methods

1,3-Diethyl 2-[(3-fluorophenyl)methyl]-2-methylpropanedioate can be synthesized by the reaction of 3-fluorobenzaldehyde with 1,3-diethyl 2-methylpropanedioic acid in the presence of a base. The reaction is carried out in an organic solvent, such as dichloromethane or toluene, at a temperature of 80-90°C. The reaction usually takes 1-2 hours to complete. The yield of the product is typically greater than 90%.

Scientific Research Applications

1,3-Diethyl 2-[(3-fluorophenyl)methyl]-2-methylpropanedioate has been used in scientific research for its potential applications in drug discovery, materials science, and biochemistry. For example, this compound has been used in the synthesis of novel antimalarial compounds, as well as in the development of new materials for use in medical devices. Additionally, it has been used in the synthesis of compounds with potential anti-cancer and anti-inflammatory properties.

properties

IUPAC Name

diethyl 2-[(3-fluorophenyl)methyl]-2-methylpropanedioate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19FO4/c1-4-19-13(17)15(3,14(18)20-5-2)10-11-7-6-8-12(16)9-11/h6-9H,4-5,10H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVUAMFMREMKACT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)(CC1=CC(=CC=C1)F)C(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19FO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801145354
Record name Propanedioic acid, 2-[(3-fluorophenyl)methyl]-2-methyl-, 1,3-diethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801145354
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-Diethyl 2-[(3-fluorophenyl)methyl]-2-methylpropanedioate

CAS RN

1443980-96-8
Record name Propanedioic acid, 2-[(3-fluorophenyl)methyl]-2-methyl-, 1,3-diethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1443980-96-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Propanedioic acid, 2-[(3-fluorophenyl)methyl]-2-methyl-, 1,3-diethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801145354
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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